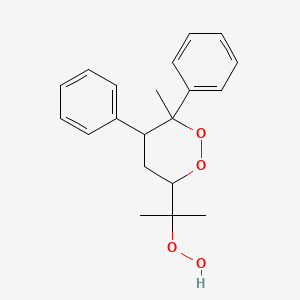
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl is a complex organic peroxide compound It is characterized by the presence of a hydroperoxide functional group (-OOH) attached to a dioxane ring system, which is further substituted with methyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving appropriate diol and ketone precursors under acidic conditions.
Introduction of the Hydroperoxide Group: The hydroperoxide group is introduced via the reaction of the dioxane derivative with hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid.
Substitution with Methyl and Phenyl Groups: The final compound is obtained by introducing the methyl and phenyl groups through Friedel-Crafts alkylation reactions using methyl and phenyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxide group can yield alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halides (e.g., HCl, HBr) and catalysts such as AlCl₃.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols.
科学研究应用
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to oxidative stress and its effects on biological systems.
Material Science: It is employed in the development of polymerization initiators and other materials with specific properties.
Medicinal Chemistry: Research into its potential therapeutic applications, including its role as an antioxidant or pro-oxidant, is ongoing.
作用机制
The mechanism of action of Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The specific pathways and molecular targets depend on the context of its use and the biological system involved.
相似化合物的比较
Similar Compounds
Cumene Hydroperoxide: Another hydroperoxide compound used in the industrial production of phenol and acetone.
Tert-Butyl Hydroperoxide: Commonly used as an oxidizing agent in organic synthesis.
Methyl Ethyl Ketone Peroxide: Used as a catalyst in polymerization reactions.
Uniqueness
Hydroperoxide, 1-methyl-1-(6-methyl-5,6-diphenyl-1,2-dioxan-3-yl)ethyl is unique due to its specific dioxane ring structure and the presence of both methyl and phenyl substituents
属性
CAS 编号 |
830345-38-5 |
|---|---|
分子式 |
C20H24O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
6-(2-hydroperoxypropan-2-yl)-3-methyl-3,4-diphenyldioxane |
InChI |
InChI=1S/C20H24O4/c1-19(2,23-21)18-14-17(15-10-6-4-7-11-15)20(3,24-22-18)16-12-8-5-9-13-16/h4-13,17-18,21H,14H2,1-3H3 |
InChI 键 |
PLBSIWDZWLKSPR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CC(OO1)C(C)(C)OO)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
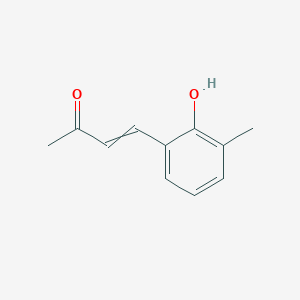
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
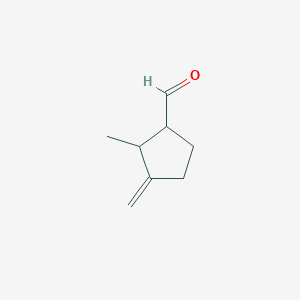
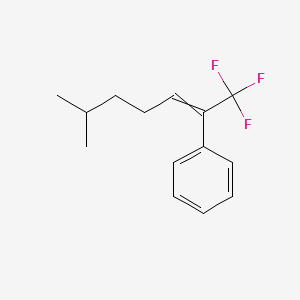


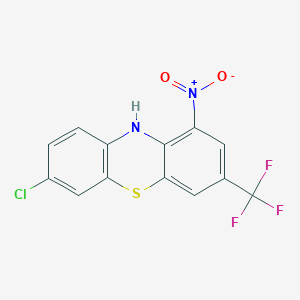
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
